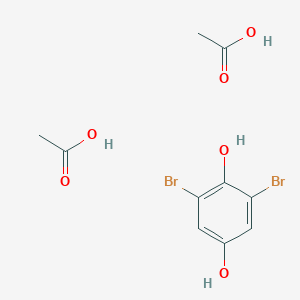
Acetic acid;2,6-dibromobenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,6-dibromobenzene-1,4-diol is a chemical compound with the molecular formula C8H6Br2O4. It is known for its unique structure, which includes both acetic acid and dibromobenzene diol components. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6-dibromobenzene-1,4-diol typically involves the bromination of benzene derivatives. One common method is the dibromination of benzene-1,4-diol using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using efficient brominating reagents like oxalyl bromide in combination with dimethyl sulfoxide (DMSO). These methods offer high yields and are cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,6-dibromobenzene-1,4-diol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Chlorine: Used for chlorination reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various brominated and chlorinated derivatives of benzene, as well as oxidized and reduced forms of the compound .
Scientific Research Applications
Acetic acid;2,6-dibromobenzene-1,4-diol is used in several scientific research fields:
Mechanism of Action
The mechanism of action of acetic acid;2,6-dibromobenzene-1,4-diol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Similar structure but lacks the acetic acid component.
2,6-Dichlorobenzene-1,4-diol: Similar structure with chlorine atoms instead of bromine.
Benzene-1,4-diol: Lacks the bromine atoms and acetic acid component.
Uniqueness
Acetic acid;2,6-dibromobenzene-1,4-diol is unique due to the presence of both acetic acid and dibromobenzene diol components, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
CAS No. |
827624-58-8 |
|---|---|
Molecular Formula |
C10H12Br2O6 |
Molecular Weight |
388.01 g/mol |
IUPAC Name |
acetic acid;2,6-dibromobenzene-1,4-diol |
InChI |
InChI=1S/C6H4Br2O2.2C2H4O2/c7-4-1-3(9)2-5(8)6(4)10;2*1-2(3)4/h1-2,9-10H;2*1H3,(H,3,4) |
InChI Key |
DQIROOTZCXJHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=C(C=C(C(=C1Br)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















